
2-Isopropoxynaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxynaphthalen-1-amine: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features an amine group (-NH2) attached to the first carbon of the naphthalene ring and an isopropoxy group (-OCH(CH3)2) attached to the second carbon. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxynaphthalen-1-amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron and hydrochloric acid, resulting in 1-naphthylamine.
Alkylation: 1-naphthylamine is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Isopropoxynaphthalen-1-amine can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Chemistry: 2-Isopropoxynaphthalen-1-amine is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxynaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the isopropoxy group.
2-Naphthol: Contains a hydroxyl group instead of an amine group.
2-Isopropoxynaphthalene: Lacks the amine group.
Uniqueness: 2-Isopropoxynaphthalen-1-amine is unique due to the presence of both an amine group and an isopropoxy group on the naphthalene ring
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-propan-2-yloxynaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,14H2,1-2H3 |
InChI Key |
YYEFTCMEXOSWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
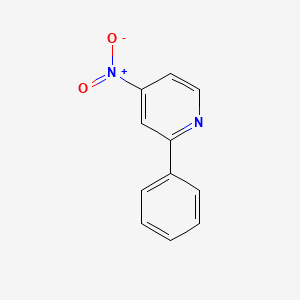
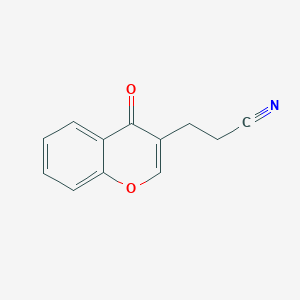
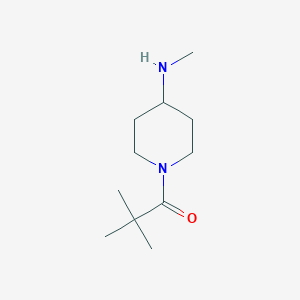
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
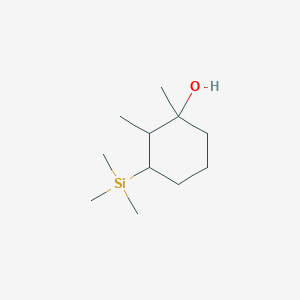
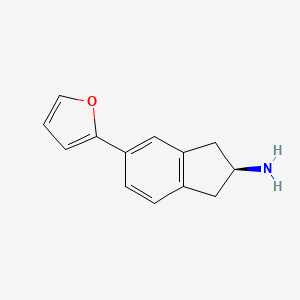
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
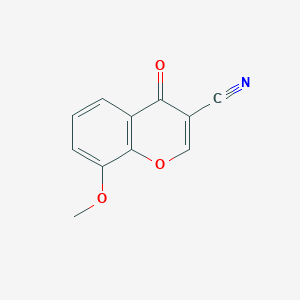
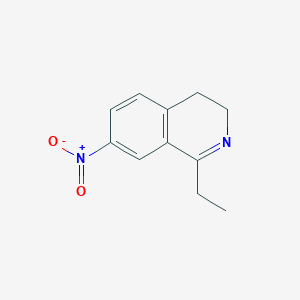
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
